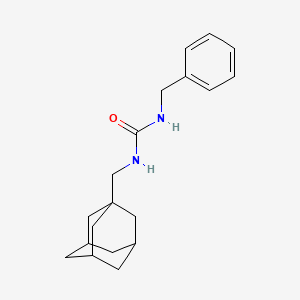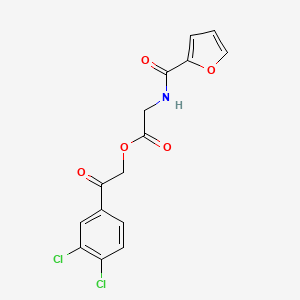![molecular formula C23H22N2O4 B4012657 (4-methoxy-1-naphthyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B4012657.png)
(4-methoxy-1-naphthyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, Grignard reactions, and etherification. A study by Jones et al. (1979) outlines a process involving the acylation of beta-tetralone with phenyl anisoate, followed by a Grignard reaction and demethylation steps to produce a compound with significant antiestrogenic activity (Jones et al., 1979). Similarly, Thirunarayanan (2017) describes the synthesis of bicyclo methanone derivatives via a water-mediated Diels-Alder reaction, showcasing a green chemical approach to synthesizing complex organic molecules (Thirunarayanan, 2017).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical behavior of a compound. Eckhardt et al. (2020) reported the crystal and molecular structure of a side product in benzothiazinone synthesis, highlighting the importance of structural characterization in the synthesis process (Eckhardt et al., 2020). Additionally, Akkurt et al. (2003) detailed the crystal structure of a methanone derivative, providing insights into the compound's conformational properties (Akkurt et al., 2003).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its molecular structure. The study by Ishii et al. (1989) on the chromogenic properties of a disulfonated methanone derivative and its reaction with zinc highlights the compound's potential in spectrophotometric determinations (Ishii et al., 1989).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystal structure, are essential for their application in various fields. Shruthi et al. (2019) analyzed the optical and thermal properties of a novel heterocyclic compound, emphasizing the importance of these properties in material science applications (Shruthi et al., 2019).
Propriétés
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-29-22-12-10-19(17-7-3-4-8-18(17)22)23(26)20-15-16(25(27)28)9-11-21(20)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIWECDMXQIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-bromophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012588.png)




![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)
![(4-bromophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012642.png)
![7-methyl-9-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4012645.png)


![(4-bromophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012677.png)
